molecular formula C18H17N3O2S B2841835 N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide CAS No. 946344-64-5

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide

Cat. No.: B2841835
CAS No.: 946344-64-5
M. Wt: 339.41
InChI Key: CBRAFJHOILAIOV-UHFFFAOYSA-N
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Description

N-(2-(6-Oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide is a synthetic small molecule featuring a pyridazinone core substituted at position 3 with a thiophen-2-yl group and at position 1 with an ethyl chain terminating in a phenylacetamide moiety. This compound’s structure aligns with derivatives explored for antimicrobial, anti-inflammatory, or receptor-modulating properties .

Properties

IUPAC Name

N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-17(13-14-5-2-1-3-6-14)19-10-11-21-18(23)9-8-15(20-21)16-7-4-12-24-16/h1-9,12H,10-11,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBRAFJHOILAIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridazinone Core: This can be achieved by cyclization reactions involving hydrazine derivatives and appropriate diketones or ketoesters.

    Introduction of the Thiophene Ring: Thiophene can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.

    Attachment of the Phenylacetamide Moiety: This step might involve amidation reactions where the amine group of the pyridazinone derivative reacts with phenylacetyl chloride or a similar reagent.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or batch processing with stringent control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the phenylacetamide moiety.

    Reduction: Reduction reactions could target the pyridazinone core or the carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.

Scientific Research Applications

N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)-2-phenylacetamide may have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with enzymes or receptors, modulating their activity. The pyridazinone core is known to interact with various biological targets, potentially inhibiting enzymes or binding to receptors.

Comparison with Similar Compounds

2-[6-Oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]-N-(2-phenylethyl)acetamide (CAS: 1324070-72-5)

  • Structural Differences : Replaces the thiophen-2-yl group with a thiomorpholin-4-yl ring. The phenylethylamide side chain differs from the phenylacetamide in the target compound.

Ethyl-2-{3-methyl-5-[4-(methylthio)benzyl]-6-oxopyridazin-1(6H)-yl}acetate (6a)

  • Structural Differences : Features a methylthio-benzyl group at position 5 and an ethyl ester instead of the phenylacetamide.
  • Synthesis: Prepared via alkylation of pyridazinone with ethyl bromoacetate, highlighting a common route for functionalizing the pyridazinone core .

Thiophene-Containing Analogs

N-[2-(5-Bromothiophen-2-yl)-2-oxoethyl] Piperazinyl Quinolones

  • Structural Differences: Integrates a brominated thiophene with a quinolone core, linked to a piperazine group.
  • Pharmacology : Demonstrated antibacterial activity against resistant Staphylococcus aureus, suggesting thiophene substituents enhance antimicrobial potency .

N-Cyclohexyl-2-morpholino-2-(thiophen-2-yl)acetamide (3q)

  • Structural Differences: Retains the thiophen-2-yl and acetamide groups but replaces pyridazinone with a morpholino-cyclohexyl system.
  • Implications : The morpholine group may improve water solubility, while the cyclohexyl moiety increases lipophilicity .

Phenylacetamide-Based Compounds

N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide

  • Structural Differences: Substitutes pyridazinone with a benzothiazole ring bearing a trifluoromethyl group.
  • Pharmacology: Benzothiazoles are known for antitumor and antimicrobial activities; the trifluoromethyl group enhances metabolic resistance .

2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5)

  • Structural Differences: Uses a quinazolinone core with a sulfamoylphenyl group and a thioacetamide linkage.

Pharmacological and Physicochemical Considerations

  • Thiophene vs. Thiomorpholine : Aromatic thiophene may improve π-π stacking with biological targets, while thiomorpholine’s saturation could reduce cytotoxicity .
  • Phenylacetamide vs. Ester Groups : The acetamide’s hydrogen-bonding capacity may enhance target binding compared to esters .
  • Pyridazinone Core: Known for modulating cardiovascular and inflammatory pathways, though specific data for the target compound require further study .

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